2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a bicyclic compound known for its unique structure and potential biological activities. It has the molecular formula and a molecular weight of 215.25 g/mol. The compound features a tetrahydrocarbazole core with a carboxylic acid functional group at the 1-position. This structure is significant as it combines characteristics of both carbazole derivatives and carboxylic acids, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis .
The chemical behavior of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is characterized by its ability to undergo typical carboxylic acid reactions such as:
Additionally, the nitrogen atom in the carbazole structure can participate in electrophilic aromatic substitution reactions, potentially leading to further functionalization of the compound .
Research indicates that 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid exhibits various biological activities. Notably:
Several methods have been developed for synthesizing 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid:
These synthesis routes often involve multi-step processes that may include protection and deprotection strategies to ensure selectivity and yield .
The applications of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid span several areas:
Interaction studies involving 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid focus on its binding affinities and mechanisms of action within biological systems:
Such studies are crucial for evaluating the compound's potential as a drug candidate .
Several compounds share structural similarities with 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2,3-Dihydrocarbazole | 2448-33-7 | Lacks carboxylic acid functionality |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 153532-85-5 | Contains a chlorine substituent at the 6-position |
| 2-Methyl-2,3,4,9-tetrahydrocarbazole | 14378-35-9 | Methyl group at the 2-position |
| 2-(Methylthio)-2,3,4,9-tetrahydrocarbazole | 84633-33-0 | Contains a methylthio group |
These compounds illustrate variations in substituents and functional groups while maintaining the core tetrahydrocarbazole structure. The unique combination of functionalities in 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid distinguishes it from its analogs and contributes to its specific biological activities .
The Fischer indole synthesis remains a cornerstone for constructing the tetrahydrocarbazole core, leveraging cyclocondensation reactions between substituted phenylhydrazines and carbonyl-containing precursors.
Cyclocondensation of phenylhydrazines with cyclic ketones or aldehydes under acidic conditions forms the tetrahydrocarbazole skeleton. For example, the reaction of indole-2-carboxylic acid derivatives with phenylhydrazine hydrochlorides in methanolic sulfuric acid yields intermediates such as methyl esters, which are subsequently N-benzylated or hydrolyzed to generate carboxylic acid derivatives. The choice of phenylhydrazine substituents significantly influences regioselectivity and yield. For instance, electron-donating groups on the phenylhydrazine enhance cyclization efficiency by stabilizing transition states during enehydrazine tautomerization.
Table 1: Product Distributions in Fischer Reactions with Varied Acid Concentrations
| Acid Concentration (%) | Yield of Dihydrocarbazole (%) | Competing Byproducts |
|---|---|---|
| 7 | 45 | Trace oxidation products |
| 15 | 34 | Carbazole derivatives (e.g., 16) |
| >15 | <15 | Complex polymeric mixtures |
Higher acid concentrations (>15% H₂SO₄) promote side reactions, including oxidation to carbazoles (e.g., compound 16) and polymerization.
The mechanism proceeds through enehydrazine tautomerization, followed by a -sigmatropic rearrangement to form a C–C bond and subsequent cyclization. Sulfuric acid in methanol protonates the carbonyl oxygen, facilitating tautomerization and rearrangement. For example, treatment of 4-(indol-2-yl)-4-oxobutanal derivatives with 15% H₂SO₄ generates 3-indolylmethanol intermediates, which undergo dehydration to yield tetrahydrocarbazolones. Competitive pathways, such as oxidation to carbazoles, are mitigated by optimizing acid strength and reaction time.
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid demonstrates significant hypoglycemic effects through modulation of the AMP-activated protein kinase (AMPK) pathway. In HepG2 hepatoma cells, derivatives of this compound enhanced glucose uptake and glycogen synthesis by 1.2-fold compared to metformin, a first-line antidiabetic agent [2]. Structural optimization, particularly substitutions at the 6- and 9-positions (e.g., benzyloxy and chlorobenzoyl groups), amplified AMPK phosphorylation without inducing adipogenic side effects common to thiazolidinediones like pioglitazone [2].
Mechanistic Insights:
| Parameter | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid | Metformin | Pioglitazone |
|---|---|---|---|
| Glucose Uptake (HepG2) | 1.2× baseline | 1.0× baseline | 1.1× baseline |
| Glycogen Synthesis | 135% of control | 112% | 120% |
| AMPK Phosphorylation | 2.8-fold increase | 2.1-fold | 1.5-fold |
Dual PPARα/γ agonism observed in analogs like (S)-3-(4-(2-(9H-carbazol-9-yl)-ethoxy) phenyl)-2-ethoxypropanoic acid further improves insulin sensitivity, reducing plasma triglycerides by 32% in dyslipidemic models [2].
The compound antagonizes chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein-coupled receptor critical in eosinophil and basophil recruitment. By blocking prostaglandin D₂ (PGD₂) binding (IC₅₀ = 110 nM), it suppresses airway hyperresponsiveness in murine asthma models, reducing interleukin-4 and interleukin-13 levels by 47% and 52%, respectively .
Therapeutic Implications:
Derivatives bearing 5-nitro and 8-bromo substitutions exhibit potent inhibition of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. In enzymatic assays, these analogs achieved IC₅₀ values of 550 nM, disrupting the polymerase’s thumb domain interactions essential for RNA template binding .
Structural Determinants:
In transmissible spongiform encephalopathy (TSE) models, 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid derivatives reduced prion protein (PrPˢᶜ) aggregation by 74% at 10 μM concentrations. Mechanistic studies suggest:
While direct evidence for P-type ATPase inhibition remains limited, structural analogs demonstrate antifungal activity against Candida albicans (MIC = 16 μg/mL). Proposed mechanisms include:
Research Gaps:
The tetrahydrocarbazole derivative 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid demonstrates significant interaction with adenosine monophosphate-activated protein kinase signaling pathways, representing a critical mechanism for cellular energy homeostasis regulation [1] [2] [3]. Adenosine monophosphate-activated protein kinase functions as a master regulator of cellular energy metabolism through phosphorylation of threonine-172 on the alpha catalytic subunit by upstream kinases including liver kinase B1 and calcium/calmodulin-dependent protein kinase kinase β [1] [3]. The enzyme's activation involves adenosine monophosphate binding to the gamma-subunit, which provides allosteric activation and promotes threonine-172 phosphorylation while protecting against dephosphorylation by protein phosphatases such as protein phosphatase 2C alpha [1] [3].
Research demonstrates that tetrahydrocarbazole compounds can modulate adenosine monophosphate-activated protein kinase activity through both direct and indirect mechanisms [2] [3]. The adenosine triphosphate to adenosine monophosphate ratio serves as the primary energy sensing mechanism, with decreased adenosine triphosphate levels leading to increased adenosine monophosphate-activated protein kinase activation [1] [3]. Structural studies indicate that tetrahydrocarbazole derivatives may interact with the regulatory domains of adenosine monophosphate-activated protein kinase, potentially stabilizing the active conformation and enhancing metabolic signaling [2] [3].
| Pathway Component | Mechanism | Regulatory Effect |
|---|---|---|
| Adenosine monophosphate-activated protein kinase α-subunit phosphorylation (Threonine-172) | Direct phosphorylation activation | Catalytic activity enhancement |
| Adenosine monophosphate binding to γ-subunit | Allosteric activation | Conformational stabilization |
| Upstream kinase liver kinase B1 activation | Kinase cascade activation | Signal transduction |
| Calcium/calmodulin-dependent protein kinase kinase β phosphorylation | Calcium-dependent activation | Alternative activation pathway |
| Adenosine triphosphate/adenosine monophosphate ratio regulation | Energy sensing mechanism | Metabolic homeostasis |
| Protein phosphatase 2C α phosphatase inhibition | Protection from dephosphorylation | Activity maintenance |
The molecular basis for adenosine monophosphate-activated protein kinase activation by tetrahydrocarbazole compounds involves multiple regulatory elements that collectively maintain metabolic homeostasis [1] [2]. Studies utilizing 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside and A769662 as adenosine monophosphate-activated protein kinase activators demonstrate that dual small molecule treatment can produce synergistic effects on adenosine monophosphate-activated protein kinase threonine-172 phosphorylation and catalytic activity [1] [3]. The carbazole scaffold may similarly interact with adenosine monophosphate-activated protein kinase through complementary binding sites, enhancing the overall activation state of this critical energy sensor [2] [3].
The chemoattractant receptor-homologous molecule expressed on Th2 cells receptor represents a critical target for prostaglandin D2 signaling inhibition by tetrahydrocarbazole derivatives [4] [5] [6]. This G protein-coupled receptor mediates pro-inflammatory effects of prostaglandin D2 generated during allergic inflammation and shares sequence similarity with chemoattractant receptors rather than prostanoid receptors [4] [5]. Structural determinants of chemoattractant receptor-homologous molecule expressed on Th2 cells ligand binding involve specific residues in transmembrane helical domains and extracellular loops that are essential for prostaglandin D2 recognition and binding affinity [4] [7].
Site-directed mutagenesis studies have identified key binding residues including histidine-106 in transmembrane III, lysine-209 in transmembrane V, glutamate-268 in transmembrane VI, and arginine-178 in extracellular loop II [4] [7]. Substitution of alanine at these positions significantly decreases prostaglandin D2 binding affinity, indicating their critical role in ligand recognition [4] [7]. Crystal structures of human chemoattractant receptor-homologous molecule expressed on Th2 cells with antagonists fevipiprant and CAY10471 reveal a semi-occluded binding pocket covered by a well-structured amino terminus [7] [8].
| Binding Site Residue | Interaction Type | Function in Binding | Effect on Affinity |
|---|---|---|---|
| Histidine-106 (Transmembrane III) | Hydrophobic/π-π stacking | Ligand orientation | Decreased when mutated |
| Lysine-209 (Transmembrane V) | Electrostatic interaction | Charge stabilization | Significantly reduced |
| Glutamate-268 (Transmembrane VI) | Hydrogen bonding | Specificity determination | Essential for binding |
| Arginine-178 (Extracellular loop II) | Electrostatic/hydrogen bond | Binding affinity enhancement | Critical for potency |
| Arginine-170 (Extracellular loop II) | Hydrogen bonding | Prostaglandin D2 selectivity | Selectivity enhancement |
| Cysteine-182 (Extracellular loop II) | Disulfide bridge stabilization | Structural integrity | Structural support |
Tetrahydrocarbazole-1-alkanoic acids function as prostaglandin and thromboxane antagonists, specifically targeting contractile prostaglandins including prostaglandin F2α, prostaglandin G2, prostaglandin H2, prostaglandin D2, and thromboxane A2 [9] [10]. Patent literature demonstrates that 2,3,4,9-tetrahydro-1H-carbazole derivatives serve as chemoattractant receptor-homologous molecule expressed on Th2 cells receptor antagonists with specific structural modifications at various positions enhancing binding affinity and selectivity [6] [11]. The molecular recognition involves lipid binding mechanisms that differ significantly from conventional G protein-coupled receptor ligand interactions, revealing novel pathways for prostaglandin D2 antagonism [7] [8] [12].
The hepatitis C virus nonstructural protein 5B polymerase represents a key target for tetrahydrocarbazole-based inhibition through allosteric mechanisms involving multiple structural determinants [13] [14] [15]. The polymerase adopts a closed, inactive conformation characterized by contacts between the thumb domain, C-terminal tail, and β-loop that prevent double-stranded ribonucleic acid accommodation [13] [16]. Non-nucleoside inhibitors binding to thumb site II, located approximately 35 angstroms from the polymerase active site in the palm domain, stabilize this closed conformation through specific protein-ligand interactions [15] [16].
Structural analysis reveals that thumb site II inhibitors require both the C-terminal tail and β-loop regulatory elements to maintain polymerase inhibitory activity [13] [16]. Removal of either regulatory element significantly reduces inhibitor potency while having minimal impact on binding affinity, indicating that these structural components are essential for effective allosteric communication [13] [16]. The β-loop region spanning leucine-443 to isoleucine-454 functions as a critical regulatory motif that controls channel access and maintains the enzyme in its inactive state [13] [16].
| Structural Element | Role in Inhibition | Structural Change | Distance from Active Site |
|---|---|---|---|
| Thumb Site II | Primary binding site | Hydrophobic pocket binding | ~35 Å |
| C-terminal tail | Conformational regulation | Interaction with β-loop | Regulatory region |
| β-loop (Leucine-443-Isoleucine-454) | Closed state stabilization | Channel narrowing | Channel region |
| Helix T (Proline-495-Arginine-505) | Allosteric communication | Helix displacement | C-terminal region |
| Finger domain | Domain interaction | Reduced flexibility | Adjacent domain |
| Palm domain active site | Catalytic center | Access restriction | 0 Å (reference) |
Crystallographic studies of nonstructural protein 5B in complex with thiophene-based non-nucleoside inhibitors demonstrate binding to a predominantly hydrophobic shallow pocket in the thumb domain [15] [17]. The inhibitors bury approximately 750 square angstroms of solvent accessible surface area, indicating tight binding interactions consistent with observed inhibition constant values [15] [17]. Helix T, comprising residues proline-495 through arginine-505, undergoes significant conformational changes upon inhibitor binding, with carbon-alpha position deviations ranging from 0.48 to 2.65 angstroms relative to the native enzyme structure [15] [17].
The mechanism of nonstructural protein 5B inhibition involves stabilization of the entire polymerase in an inactive, closed conformation through coupled interactions between regulatory elements [13] [16]. Thermal unfolding studies demonstrate that thumb site II inhibitor-bound nonstructural protein 5B displays characteristic melting profiles indicating stabilization of both the thumb domain and the complete polymerase structure [13] [16]. This comprehensive stabilization prevents the conformational transitions required for initiation and productive elongation of viral ribonucleic acid synthesis [13] [14] [18].
Tetrahydrocarbazole derivatives demonstrate significant effects on mitochondrial membrane potential and cellular energy metabolism through multiple mechanisms involving membrane depolarization and functional modulation [19] [20] [21]. Studies utilizing tetramethylrhodamine methyl ester staining reveal that tetrahydrocarbazole compounds can both increase and decrease mitochondrial membrane potential depending on concentration and specific structural modifications [19] [21]. The compounds exhibit dose-dependent effects on mitochondrial function, with effective concentration values in the low micromolar range for membrane potential enhancement [19] [21].
Research demonstrates that tetrahydrocarbazoles can improve mitochondrial function through increased mitochondrial membrane potential, which represents a critical therapeutic target for neurodegenerative diseases including Alzheimer's disease [19] [21]. The compounds normalize disrupted calcium homeostasis in the endoplasmic reticulum while simultaneously enhancing mitochondrial membrane potential, suggesting coordinated effects on cellular energy metabolism [19] [21]. Mitochondrial dysfunction associated with familial Alzheimer's disease presenilin 1 mutations shows particular sensitivity to tetrahydrocarbazole treatment [19] [21].
| Mitochondrial Parameter | Effect Type | Mechanism | Physiological Outcome |
|---|---|---|---|
| Membrane potential (ΔΨm) | Depolarization/Enhancement | Ion channel modulation | Energy state modulation |
| Adenosine triphosphate synthesis | Inhibition/Stimulation | Adenosine triphosphatase inhibition/activation | Metabolic regulation |
| Calcium homeostasis | Regulation | Endoplasmic reticulum-mitochondria communication | Cellular signaling |
| Reactive oxygen species production | Reduction | Antioxidant activity | Oxidative stress protection |
| Membrane permeability | Increased permeability | Membrane integrity alteration | Cellular permeability changes |
| Matrix contraction | Transient contraction | Volume regulation | Morphological adaptation |
Tetrahydrocarbazoles function as novel P-type adenosine triphosphatase inhibitors that induce membrane depolarization without affecting membrane integrity [20] [22] [23]. These compounds inhibit adenosine triphosphate hydrolysis of fungal hydrogen ion-adenosine triphosphatase and depolarize fungal plasma membranes while exhibiting broad-spectrum biological activity [20] [22] [23]. Crystallographic structure determination of sarcoplasmic reticulum calcium adenosine triphosphatase-tetrahydrocarbazole complexes reveals binding to a region above the ion inlet channel, indicating direct interaction with membrane-associated adenosine triphosphatases [20] [22] [23].